Myricoside
Overview
Description
Myricoside is a compound that can be isolated from the aerial parts of Phlomis Oppositiflora . It belongs to the class of organic compounds known as flavonols, which are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position .
Molecular Structure Analysis
The molecular formula of Myricoside is C34H44O19 . The molecular weight is 756.70 .Scientific Research Applications
Phytochemistry and Metabolites
Myricoside, a phenylethanoid glycoside, has been identified in the aerial parts of Phlomis oppositiflora, along with other secondary metabolites. These compounds were characterized using various spectroscopic methods, indicating the role of myricoside in the phytochemical composition of plant species (Çalış et al., 2005).
Diabetes and Reproductive System Disorders
Myricitrin, a derivative of myricoside, has shown significant effects in a study on the reproductive system of type 2 diabetic male mice. The study found that myricitrin and its formulations could improve testis weight and volume, antioxidant capacity, hormone levels, and sperm count in diabetic mice. This suggests the potential of myricoside derivatives in treating diabetes-induced reproductive problems (Oroojan et al., 2019).
Diabetic Nephropathy
A study on the therapeutic potential of myricitrin extracted from Myrica esculenta bark against diabetic nephropathy showed promising results. Myricitrin improved glycemic status, reduced oxidative stress, and suppressed inflammation in diabetic rats, thus ameliorating diabetic nephropathy. These findings highlight the potential application of myricoside and its derivatives in managing complications associated with diabetes (Dua et al., 2021).
Enzymatic Modification for Enhanced Solubility
Research has explored the enzymatic modification of myricitrin to enhance its solubility, making it more suitable for use in functional foods, cosmetics, and medicines. By glycosylating myricitrin through an enzymatic transglycosylate reaction, its solubility was significantly increased without compromising its antioxidative activity. This enzymatic approach opens up new avenues for the practical application of myricoside in various industries (Shimizu et al., 2006).
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O19/c1-15-24(42)28(52-33-30(45)34(46,13-36)14-48-33)25(43)32(49-15)53-29-26(44)31(47-9-8-17-3-6-19(38)21(40)11-17)50-22(12-35)27(29)51-23(41)7-4-16-2-5-18(37)20(39)10-16/h2-7,10-11,15,22,24-33,35-40,42-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKUSAKVVYFENV-SBLIKUSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)OC5C(C(CO5)(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myricoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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